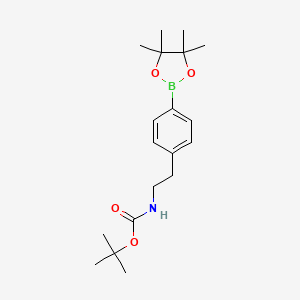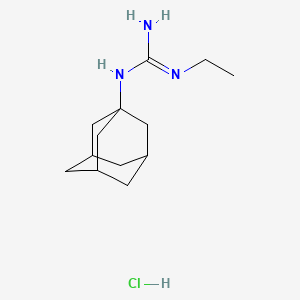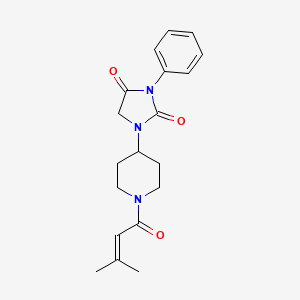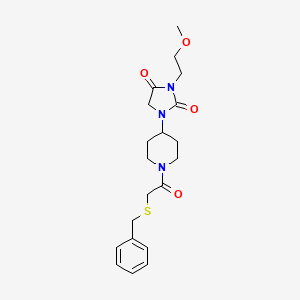
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is a compound that is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds with boronic ester functionalities, which are structurally related and often serve as intermediates in organic synthesis, particularly in the synthesis of biologically active compounds or pharmaceutical intermediates .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds typically involves multi-step reactions starting from readily available materials. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . Similarly, other tert-butyl carbamate compounds with boronic ester functionalities were synthesized using different starting materials and reaction conditions . These syntheses often involve protection and deprotection steps, as well as the use of organometallic reagents .
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate compounds are confirmed using various spectroscopic methods such as NMR, MS, and FT-IR . Additionally, X-ray crystallography provides detailed information about the crystal structure, which can be compared with structures optimized by density functional theory (DFT) . These analyses reveal the presence of functional groups such as indoline, boronate, and tert-butylcarbonyl, which are important for the compound's reactivity and potential applications .
Chemical Reactions Analysis
Tert-butyl carbamate compounds with boronic ester functionalities are versatile intermediates that can undergo various chemical transformations. For instance, they can react with organometallics to give N-(Boc)hydroxylamines , or they can be used in the synthesis of unnatural amino acids and dipeptides . The boronic ester group is particularly useful in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate compounds are characterized by techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG) . These studies provide information on heat capacities, thermodynamic properties, and phase transitions, which are important for understanding the stability and reactivity of the compounds. For example, the molar heat capacities and the solid-liquid phase transition of (S)-tert-butyl 1-phenylethylcarbamate were determined, along with the molar enthalpy and entropy of this transition .
Applications De Recherche Scientifique
Synthesis and Intermediary Role in Compound Development
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is integral in synthesizing various biologically active compounds. For instance, it serves as an important intermediate in the synthesis of crizotinib, a notable medication used in cancer treatment (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Involvement in Polymer Synthesis and Characterization
This compound plays a crucial role in the synthesis of polymers. It is used in the development of heterodifunctional polyfluorenes, which are crucial for achieving bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013). Additionally, it is employed in the synthesis of deeply colored polymers containing 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which exhibit properties like solubility in common organic solvents and deep coloration (Welterlich, Charov, & Tieke, 2012).
Role in Crystal Structure and DFT Studies
The compound is also essential in crystallographic studies. For example, it assists in synthesizing and characterizing compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, aiding in the investigation of their molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Application in Electrochromic Cells and Antioxidant Synthesis
This compound finds application in the development of electrochromic cells, particularly in the synthesis of triphenylamine-based copolymers used in textile/plastic electrochromic cells (Beaupré, Dumas, & Leclerc, 2006). Furthermore, it is used in the synthesis of new antioxidants with higher molecular weight, which exhibit enhanced thermal stability and effectiveness in protecting against thermal oxidation (Pan, Liu, & Lau, 1998).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
tert-butyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-13-12-14-8-10-15(11-9-14)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIIQXOACAHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
360792-43-4 |
Source


|
| Record name | tert-butyl N-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3016728.png)
![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)


![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)
![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016750.png)